molecular formula C15H15NO3 B1602900 2-(4-Oxocyclohexylmethyl)isoindole-1,3-dione CAS No. 423116-18-1

2-(4-Oxocyclohexylmethyl)isoindole-1,3-dione

Cat. No. B1602900
CAS RN: 423116-18-1
M. Wt: 257.28 g/mol
InChI Key: CIXKYGZRROIQLQ-UHFFFAOYSA-N
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Description

“2-(4-Oxocyclohexylmethyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C15H15NO3 . It is an important intermediate for the synthesis of rivaroxaban, which is an anticoagulant and the first orally active direct factor Xa inhibitor .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves the design and creation of new compounds. In one study, a series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C14H13NO3/c16-10-7-5-9 (6-8-10)15-13 (17)11-3-1-2-4-12 (11)14 (15)18/h1-4,9H,5-8H2 .

Scientific Research Applications

Facile Synthesis of Novel Compounds

A study by Chen et al. (2017) describes the phosphine-catalyzed annulation of α-substituted allenoate with oxindoles, leading to the creation of novel spirocyclohexenes. This method offers a pathway to structurally unique compounds, potentially expanding the range of chemical entities available for various applications (Chen, Fan, Xu, & He, 2017).

Development of Kinase Inhibitors

Bramson et al. (2001) focused on the development of oxindole-based compounds as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. This work has implications for cancer treatment, as these compounds could potentially inhibit cancer cell growth (Bramson et al., 2001).

Synthesis of Hydroxyindole Derivatives

Nambu et al. (2014) developed an efficient ring-opening cyclization method for cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines, facilitating access to tetrahydroindol-4-ones. This method has potential in the synthesis of diverse indole derivatives (Nambu, Fukumoto, Hirota, & Yakura, 2014).

Inhibitory Activity Against Xanthine Oxidase

Research by Gunduğdu et al. (2020) revealed that isoindole-1,3-dione derivatives show inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This could have implications for the treatment of diseases like gout (Gunduğdu, Noma, Taşkın-Tok, Ateş, & Kishali, 2020).

Polysubstituted Isoindole-1,3-dione Analogues

Tan et al. (2014) synthesized new polysubstituted isoindole-1,3-diones, exploring the structural diversity and potential applications of these compounds in various fields of chemistry (Tan, Kazancioglu, Aktaş, Gündoğdu, Şahin, Kishali, & Kara, 2014).

Cytostatic Activities of Spirocyclic-Oxindole Derivatives

A study by Yong et al. (2007) explored novel spirocyclic-oxindole compounds and their significant cytostatic activity on cancer cell lines. Such compounds could be valuable in the development of new anticancer therapies (Yong, Ung, Pyne, Skelton, & White, 2007).

properties

IUPAC Name

2-[(4-oxocyclohexyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-11-7-5-10(6-8-11)9-16-14(18)12-3-1-2-4-13(12)15(16)19/h1-4,10H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXKYGZRROIQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627162
Record name 2-[(4-Oxocyclohexyl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

423116-18-1
Record name 2-[(4-Oxocyclohexyl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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